Regioisomeric Scaffold Differentiation: 6-Cyclobutyl-7-hydroxymethyl vs. 1-Cyclopentyl-6-hydroxymethyl
The target compound (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol positions the hydroxymethyl group at the 7-position, whereas its direct structural analog (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098025-21-7) places the hydroxymethyl at the 6-position . In the BeiGene Btk inhibitor scaffold, the 7-position substituent is located in the solvent-exposed region and is often used to modulate physicochemical properties without disrupting core hinge-binding interactions, whereas the 6-position directly influences hydrophobic pocket occupancy [1]. This regioisomeric distinction means the two compounds cannot be used interchangeably as synthetic intermediates for the same final target molecule. The target compound features a cyclobutyl ring (four-membered, ~90° internal bond angles) that imposes greater conformational rigidity compared to the cyclopentyl analog (five-membered, ~108° bond angles), affecting both the entropy of binding in biological targets and the steric environment during subsequent synthetic transformations [2].
| Evidence Dimension | Regioisomeric substitution pattern: position of hydroxymethyl group and cycloalkyl substituent |
|---|---|
| Target Compound Data | Cyclobutyl at 6-position; methyl at 1-position; hydroxymethyl at 7-position |
| Comparator Or Baseline | (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: cyclopentyl at 1-position; unsubstituted at 6-position; hydroxymethyl at 6-position |
| Quantified Difference | Complete regioisomeric non-equivalence; 7-OHCH₂ vs. 6-OHCH₂ substitution; cyclobutyl vs. cyclopentyl ring size/strain difference |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments; patent SAR context from US 9,556,188 |
Why This Matters
Procurement of the correct regioisomer is mandatory for maintaining fidelity to a specific synthetic route or reproducing published biological results; substituting the 6-hydroxymethyl isomer for the 7-hydroxymethyl isomer yields a different final compound after any derivatization.
- [1] Wang, Z.; Guo, Y. Substituted imidazo[1,2-b]pyrazoles as Bruton's tyrosine kinase modulators. U.S. Patent 9,556,188, issued January 31, 2017. SAR context for imidazo[1,2-b]pyrazole Btk inhibitors. View Source
- [2] Anslyn, E.V.; Dougherty, D.A. Modern Physical Organic Chemistry. 2006. Chapter 2: Strain and Stability. Cyclobutyl vs. cyclopentyl ring strain comparison. View Source
